molecular formula C16H22N2O4 B11423208 3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423208
M. Wt: 306.36 g/mol
InChI Key: WRMKOINSFUTREQ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-(2-methylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkene.

    Introduction of the Dimethoxyphenyl Group: This step often involves a substitution reaction where a suitable precursor is reacted with 2,5-dimethoxyphenylboronic acid under palladium-catalyzed conditions.

    Formation of the Carboxamide Group: This can be done by reacting the intermediate with an appropriate amine, such as 2-methylpropylamine, under standard amide coupling conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structures.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the N-(2-methylpropyl) group.

    3-(2,5-Dimethoxyphenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide: Lacks the dihydro component in the isoxazole ring.

Uniqueness

The presence of the N-(2-methylpropyl) group and the dihydro component in the isoxazole ring distinguishes 3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide from its analogs. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H22N2O4/c1-10(2)9-17-16(19)15-8-13(18-22-15)12-7-11(20-3)5-6-14(12)21-4/h5-7,10,15H,8-9H2,1-4H3,(H,17,19)

InChI Key

WRMKOINSFUTREQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CC(=NO1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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